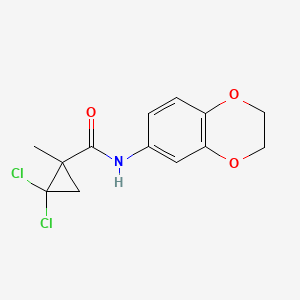![molecular formula C17H17BrN2O2S B4185167 5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide
Overview
Description
5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiophene family of compounds and has been found to have a number of interesting properties that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide is complex and not fully understood. However, it is believed to work by binding to certain types of receptors in the brain and modulating their activity. This can lead to changes in neurotransmitter release and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide are still being studied. However, it has been found to have a number of interesting properties that make it a promising candidate for further research. For example, the compound has been shown to have potent antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide is its high affinity for certain types of receptors in the brain. This makes it a valuable tool for studying the function of these receptors. However, one of the limitations of the compound is that it can be difficult to work with in the laboratory due to its complex synthesis process.
Future Directions
There are a number of future directions that could be explored in the study of 5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is in the development of new drugs that target the same receptors as the compound. Another potential direction is in the study of the compound's effects on other physiological systems in the body. Finally, the synthesis process for the compound could be optimized to make it easier to work with in the laboratory.
Scientific Research Applications
5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide has been found to have a number of potential applications in scientific research. One of the most promising areas of study is in the field of neuroscience. The compound has been shown to have a high affinity for certain types of receptors in the brain, making it a valuable tool for studying the function of these receptors.
properties
IUPAC Name |
5-bromo-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c18-15-9-8-14(23-15)16(21)19-13-6-4-12(5-7-13)17(22)20-10-2-1-3-11-20/h4-9H,1-3,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUILLGFEIPROTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)

![8-ethoxy-3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4185091.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185104.png)

![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)

![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)
